1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine
Description
1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, featuring a fluorine atom at the 2-position and a methoxy group at the 3-position on the benzene ring
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3 |
InChI Key |
KACDKCFGMFKABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an amine source (such as ammonia or a primary amine) and a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The resulting amine is purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group at the 6-position.
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: Similar structure but with the fluorine and methoxy groups at different positions.
Uniqueness
1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine, also known as (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine, is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 169.20 g/mol. The presence of a fluorine atom and a methoxy group enhances its binding affinity to biological targets, which may contribute to its pharmacological effects.
The compound interacts with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Preliminary studies suggest that similar compounds exhibit antidepressant and anxiolytic activities, indicating that this compound may share these properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Compounds with similar structures have shown potential in alleviating symptoms of depression by modulating neurotransmitter levels in the brain.
- Anxiolytic Effects : The compound may reduce anxiety through its interaction with serotonin and norepinephrine receptors.
These effects are supported by computational models analyzing structure-activity relationships (SAR), which predict the activity spectrum based on chemical structure.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to influence monoamine oxidase (MAO) activity, which plays a crucial role in regulating serotonin levels .
In vivo studies are still limited; however, preliminary findings suggest that the compound could exhibit significant efficacy in animal models for mood disorders. Further research is needed to validate these findings and explore the compound's therapeutic potential comprehensively.
Structure-Activity Relationships (SAR)
The SAR of this compound reveals that modifications to the phenyl ring significantly impact biological activity. The fluorine substituent appears to enhance receptor binding affinity, while the methoxy group may influence lipophilicity and membrane permeability.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases receptor binding affinity |
| Presence of Methoxy Group | Enhances lipophilicity |
| Alteration of Ethyl Group | Affects metabolic stability |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidepressant Screening : A study investigating various phenethylamines found that modifications similar to those in this compound resulted in compounds with significant antidepressant effects in animal models .
- Neurotransmitter Modulation : Research on structurally related compounds indicated their ability to modulate serotonin and norepinephrine levels effectively, suggesting that this compound might exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
